molecular formula C23H38N8O8S2 B12575248 L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- CAS No. 202528-03-8

L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl-

Cat. No.: B12575248
CAS No.: 202528-03-8
M. Wt: 618.7 g/mol
InChI Key: KFODZLDALZHWOT-HAIXDDLGSA-N
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Description

L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- is a complex peptide composed of six amino acids: L-cysteine, L-histidine, L-alanine, L-valine, and L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further reactions.

Industrial Production Methods

Industrial production of peptides like L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: L-cysteine residues can undergo oxidation to form disulfide bonds, which are crucial for the structural stability of proteins.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or atmospheric oxygen.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various nucleophiles and electrophiles depending on the specific reaction.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic agent due to its antioxidant properties.

    Industrial: Utilized in the production of pharmaceuticals and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- involves its ability to form disulfide bonds, which can stabilize protein structures. The peptide can also act as an antioxidant by scavenging free radicals and reducing oxidative stress. The molecular targets include various enzymes and proteins involved in cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.

    L-cysteinylglycine: A dipeptide that also plays a role in glutathione metabolism.

Uniqueness

L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to form stable disulfide bonds and act as an antioxidant makes it valuable in various research and industrial applications.

Properties

CAS No.

202528-03-8

Molecular Formula

C23H38N8O8S2

Molecular Weight

618.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C23H38N8O8S2/c1-10(2)17(22(37)29-15(6-32)21(36)30-16(8-41)23(38)39)31-18(33)11(3)27-20(35)14(4-12-5-25-9-26-12)28-19(34)13(24)7-40/h5,9-11,13-17,32,40-41H,4,6-8,24H2,1-3H3,(H,25,26)(H,27,35)(H,28,34)(H,29,37)(H,30,36)(H,31,33)(H,38,39)/t11-,13-,14-,15-,16-,17-/m0/s1

InChI Key

KFODZLDALZHWOT-HAIXDDLGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N

Origin of Product

United States

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